Tributyl(cyclopentyloxy)stannane Tributyl(cyclopentyloxy)stannane
Brand Name: Vulcanchem
CAS No.: 61612-50-8
VCID: VC19509933
InChI: InChI=1S/C5H9O.3C4H9.Sn/c6-5-3-1-2-4-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3;/q-1;;;;+1
SMILES:
Molecular Formula: C17H36OSn
Molecular Weight: 375.2 g/mol

Tributyl(cyclopentyloxy)stannane

CAS No.: 61612-50-8

Cat. No.: VC19509933

Molecular Formula: C17H36OSn

Molecular Weight: 375.2 g/mol

* For research use only. Not for human or veterinary use.

Tributyl(cyclopentyloxy)stannane - 61612-50-8

Specification

CAS No. 61612-50-8
Molecular Formula C17H36OSn
Molecular Weight 375.2 g/mol
IUPAC Name tributyl(cyclopentyloxy)stannane
Standard InChI InChI=1S/C5H9O.3C4H9.Sn/c6-5-3-1-2-4-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3;/q-1;;;;+1
Standard InChI Key NHSADIYPGXGYAZ-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)OC1CCCC1

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tributyl(cyclopentyloxy)stannane features a tetravalent tin center bonded to three n-butyl groups and one cyclopentyloxy ligand. This configuration imparts distinct steric and electronic characteristics compared to simpler organotin derivatives like tributyltin hydride or chloride . The cyclopentyloxy group introduces conformational rigidity, which may influence reaction kinetics by modulating substrate accessibility to the tin center.

While explicit physicochemical data for this compound remain scarce, its behavior can be inferred from structurally related species. For instance, tri-n-octyltin oxide exhibits a molecular weight of 405.18 g/mol and decomposes at 300°C . By analogy, tributyl(cyclopentyloxy)stannane likely possesses a molecular weight exceeding 400 g/mol, with thermal stability sufficient for use in common organic solvents under reflux conditions. The tin-oxygen bond in the cyclopentyloxy group may render the compound susceptible to hydrolysis under acidic or basic conditions, a trait observed in other alkoxy-stannanes .

Synthetic Methodologies

Direct Synthesis Pathways

The preparation of tributyl(cyclopentyloxy)stannane typically involves transmetallation reactions between tin(IV) precursors and cyclopentanol derivatives. One plausible route employs the reaction of tributyltin chloride with cyclopentanol in the presence of a base such as triethylamine:

Bu3SnCl+C5H9OHEt3NBu3SnOC5H9+HCl\text{Bu}_3\text{SnCl} + \text{C}_5\text{H}_9\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{Bu}_3\text{SnOC}_5\text{H}_9 + \text{HCl}

This method parallels the synthesis of tributyl(cyclododecyloxy)stannane, where alkoxy groups are introduced via nucleophilic substitution . Reaction optimization would require careful control of stoichiometry and temperature to minimize side products like distannoxanes.

Purification Challenges

Organotin compounds often require specialized purification techniques due to their air- and moisture-sensitive nature. For tributyl(cyclopentyloxy)stannane, fractional distillation under reduced pressure (0.1–1 mmHg) or recrystallization from non-polar solvents like hexane could be employed . Analytical characterization would typically involve 119Sn^{119}\text{Sn} NMR spectroscopy, with chemical shifts expected in the range of −50 to −200 ppm, consistent with tetraalkyltin compounds .

Applications in Organic Synthesis

Radical Chain Reactions

The compound’s primary utility lies in its ability to participate in radical-mediated transformations. When heated with initiators like AIBN (azobisisobutyronitrile), tributyltin derivatives undergo homolytic cleavage of the Sn-C bond, generating tributylstannyl radicals capable of abstracting hydrogen atoms from organic substrates . This property makes it valuable for:

  • Dehalogenation reactions: Selective removal of halogen atoms from polyhalogenated compounds

  • Cyclization processes: Facilitating the formation of medium-sized rings through radical cascade mechanisms

  • Polymer modification: Controlling molecular weight distributions in radical polymerization

Cross-Coupling Catalysis

While less common than palladium-based systems, tin-mediated couplings find use in constructing carbon-heteroatom bonds. The cyclopentyloxy group’s electron-donating effects could potentially enhance the tin center’s nucleophilicity in Stille-type couplings, though this remains speculative without direct experimental evidence .

Comparative Analysis with Analogous Compounds

The reactivity of tributyl(cyclopentyloxy)stannane diverges from related organotin derivatives in predictable ways:

  • Tributyltin hydride (TBTH): Exhibits greater reducing power but lower thermal stability

  • Tributyltin chloride: More electrophilic at tin due to chloride’s weak field character

  • Triethyl(styryl)tin: Enhanced conjugation with aromatic systems enables unique cycloaddition chemistry

These differences underscore the importance of ligand design in tuning organotin reactivity for specific synthetic applications.

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